Tiazolidinioni

Thiazolidinethiones are a class of heterocyclic compounds with unique chemical properties and diverse applications. These molecules feature a thiazolidine ring system attached to a sulfur atom, typically as an -S- group. Thiazolidinethiones exhibit significant biological activity, including antioxidant, anti-inflammatory, and antimicrobial properties. They have attracted considerable attention in pharmaceutical research for their potential use in developing new drugs against various diseases.

Structurally, thiazolidinethiones can be synthesized through various methods, such as the Michael addition of acrylamides to thiosemicarbazide derivatives or the ring-closure reaction between a thiol and an isothiocyanate. Their synthetic versatility allows for the introduction of different functional groups, which can further enhance their biological activities.

In terms of applications, thiazolidinethiones have shown promise in the treatment of inflammatory conditions, oxidative stress-related disorders, and certain microbial infections. Additionally, they are explored for their potential as chelating agents due to their ability to form complexes with metal ions.

Overall, thiazolidinethiones represent a promising area in chemical research, offering both fundamental insights into heterocyclic chemistry and practical applications in medicinal chemistry.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

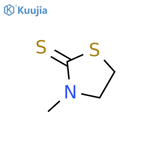

|

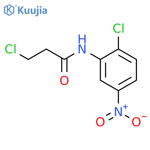

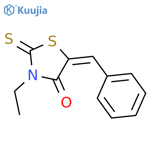

890590-75-7 | C6H7NOS2 | |

|

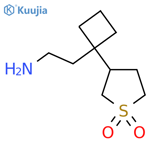

(R)-4-Isopropylthiazolidine-2-thione | 110199-16-1 | C6H11NS2 |

|

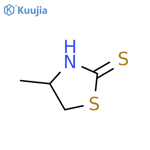

2-Mercaptothiazoline | 96-53-7 | C3H5NS2 |

|

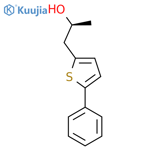

BTR-1 | 18331-34-5 | C12H11NOS2 |

|

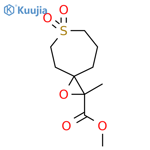

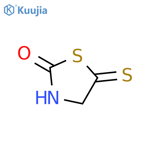

5-thioxo-2-Thiazolidinone | 288155-31-7 | C3H3NOS2 |

|

2-Thiazolidinethione,4-ethyl- | 1437-91-8 | C5H9NS2 |

|

4-methyl-1,3-thiazolidine-2-thione | 1437-89-4 | C4H7NS2 |

|

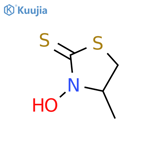

2-Thiazolidinethione, 3-hydroxy-4-methyl- | 61266-19-1 | C4H7NOS2 |

|

3-Methylthiazolidine-2-thione | 1908-87-8 | C4H7NS2 |

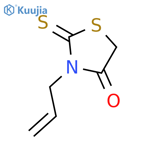

|

3-Allylrhodanine | 1457-47-2 | C6H7NOS2 |

Letteratura correlata

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

-

Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921

-

Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821

Fornitori consigliati

-

Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati